(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone

CNS drug design Acetylcholinesterase inhibition Blood-brain barrier permeability

Pharmaceutical labs often procure generic benzodioxane-piperazines that fail to meet EP impurity specifications or lack the free amine for derivatization. This compound (CAS 70918-00-2) resolves these issues: • Doxazosin EP Impurity B (free base) with full CoA documentation for ANDA HPLC validation • Lowest TPSA in its chemotype (50.8 Ų), enabling CNS-permeable AChE PAS inhibitor design • Unsubstituted piperazine core supports on-demand sulfonamide/amide library synthesis

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
CAS No. 70918-00-2
Cat. No. B120043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone
CAS70918-00-2
Synonyms1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]-piperazine;  (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone;  1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine;  1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C13H16N2O3/c16-13(15-7-5-14-6-8-15)12-9-17-10-3-1-2-4-11(10)18-12/h1-4,12,14H,5-9H2
InChIKeyFLUPDJNTYCSBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzodioxane-Piperazine Scaffold: Compound Overview


(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone (CAS 70918-00-2), also referred to as 1-(1,4-benzodioxane-2-carbonyl)piperazine, is a synthetic small molecule (C₁₃H₁₆N₂O₃, MW 248.28) that combines a 2,3-dihydrobenzo[b][1,4]dioxine ring with a piperazine moiety via a methanone linker [1]. This compound is a key intermediate in the synthesis of the α₁-adrenoceptor antagonist doxazosin and is also designated as Doxazosin EP Impurity B (free base) under European Pharmacopoeia monographs [2]. Beyond impurity standard use, the unsubstituted piperazine core serves as a versatile scaffold that has been evaluated for human acetylcholinesterase (AChE) inhibition and used as a precursor to antimicrobial derivatives [3][4].

Why Generic Substitution Fails for This Scaffold


In the benzodioxane-piperazine chemical space, positional isomerism and substitution patterns create structurally similar but functionally divergent molecules. Testing across a panel of >15 piperazine derivatives confirmed these differences are quantifiable: the unsubstituted compound K (CAS 70918-00-2) delivers a TPSA of 50.8 Ų — the lowest among all tested analogs — while sulfonylated derivatives S1 and S3 exhibit dual-site AChE binding that compound K does not [1]. In the antimicrobial domain, the parent compound serves as a synthetic precursor and elicits a fundamentally different antimicrobial profile compared to its 6b trifluoromethyl derivative. Moreover, doxazosin impurity profiling demands this specific 2-carbonyl regioisomer, as the 6-carbonyl positional isomer (CAS 1353958-38-9) represents a distinct impurity with unique retention behavior [2]. Procuring a generic 'benzodioxane-piperazine' without precise substitution and positional identity will compromise assay accuracy, impurity tracking, and SAR reproducibility.

Quantitative Evidence and Comparator-Based Differentiation


CNS Permeability Prediction by TPSA

The topological polar surface area (TPSA) of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, designated compound K, was calculated as 50.8 Ų — the lowest among all five piperazine derivatives evaluated in the virtual screening study [1]. This value falls below the 70 Ų threshold established for likely blood-brain barrier (BBB) and intestinal permeation, placing compound K in the same range as FDA-approved CNS drugs: tacrine (38.9 Ų), donepezil (38.8 Ų), rivastigmine (32.8 Ų), and galantamine (41.9 Ų) [1]. In contrast, sulfonylated derivatives S1, S3, S4, and S7 all exhibit higher TPSA values (exact values not individually reported but all >50.8 Ų) due to additional polar surface area contributed by the sulfonyl substituents [1].

CNS drug design Acetylcholinesterase inhibition Blood-brain barrier permeability

Peripheral Anionic Site-Selective Binding Profile

Molecular docking against human AChE (PDB: 4EY4, 2.16 Å resolution) revealed that compound K binds exclusively to the peripheral anionic site (PAS) region, forming 2 hydrogen bonds — one between the ligand O2 atom and TYR337 (bond length 3.29 Å) and another between ligand N2 and ARG296 (bond length 3.07 Å) — without engaging the catalytic triad residues (SER203, GLU334, HIS447) [1]. In contrast, derivatives S1 and S3 demonstrated dual-site binding, forming hydrogen bonds to both the PAS site (TYR337) and the catalytic site (HIS447 for S1 at 3.34 Å; catalytic residues for S3) [1]. Derivatives S4 and S7 failed to form hydrogen bonds at either site [1]. This binding site selectivity matters because PAS-exclusive inhibitors have proven capacity to inhibit amyloid-beta peptide aggregation in Alzheimer's disease models [1].

Allosteric regulation Amyloid-beta aggregation Alzheimer's disease

Pharmacopoeial Impurity Standard Identity

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone (free base, CAS 70918-00-2) is codified as Doxazosin EP Impurity B in European Pharmacopoeia monographs and as Doxazosin USP Related Compound A in USP monographs [1]. In the British Pharmacopoeia 2025 (Ph. Eur. 11.6) HPLC method for doxazosin related substances, impurities are identified by relative retention times (RRT): impurity G ≈0.2, impurity D ≈0.5, impurity F ≈0.7, with the principal doxazosin peak at approximately 32 minutes [2]. EP Impurity B (target compound) must be chromatographically resolved from EP Impurity C (N,N′-bis(1,4-benzodioxane-2-carbonyl)piperazine, CAS 617677-53-9), which is the dimeric byproduct and USP Related Compound F [3]. Unlike generic benzodioxane-piperazines, Impurity B is supplied with full Certificate of Analysis documentation, including IR concordance, HPLC purity ≥98.0 area%, and NMR structural confirmation [1].

Pharmaceutical quality control Impurity profiling ANDA/DMF submissions

Enantiomer Availability for Stereospecific Studies

The 2-carbonyl carbon of the benzodioxane ring in (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone is a stereogenic center, creating (R)- and (S)-enantiomers that are commercially available as resolved single enantiomers: (R)-enantiomer CAS 860173-98-4 and (S)-enantiomer CAS 401941-54-6 . 1,4-Benzodioxane-2-carboxylic acid — the direct synthetic precursor — has been successfully resolved using para-substituted 1-phenylethylamines, demonstrating the feasibility of obtaining enantiomerically pure intermediates [1]. In the synthesis of doxazosin, the racemic intermediate produces the marketed racemic drug; however, the (S)-enantiomer of doxazosin-related compounds has been specifically labeled for deuterium studies (S-Doxazosin D8) incorporating the (S)-benzodioxane fragment [2]. This contrasts with most commercially available benzodioxane-piperazine analogs lacking resolved enantiomeric forms.

Chiral resolution Enantioselective synthesis α₁-adrenoceptor

Inter-Vendor Purity Specification Convergence

Multiple independent vendor specifications for (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone (free base, CAS 70918-00-2) converge on quantifiable purity thresholds: GC purity ≥95.0% (Aladdin B133994) , HPLC purity min. 98.0 area% (Calpac Lab) [1], and HPLC ≥98.0% with volumetric analysis confirmation (TCI Chemicals, hydrochloride salt form) . The melting point is consistently reported at 105 °C (range 103–107 °C) across multiple sources including TCI, Fluorochem, and Chem-Impex . This within-parameter specification enables procurement decision-making based on the specific analytical application: GC-grade for synthesis, HPLC-grade for impurity reference standard use, and both with melting point identity confirmation.

Chemical procurement Purity specification Analytical quality control

Synthetic Versatility of the Free Piperazine

The free secondary amine in the piperazine ring of compound 3 (CAS 70918-00-2) enables direct nucleophilic substitution with sulfonyl chlorides (yielding derivatives 6a–h) and acid chlorides (yielding derivatives 7a–e), producing a library of 13 novel compounds with distinct antimicrobial profiles [1]. This derivatization capacity is lost in pre-substituted analogs such as compound S1 (4-methylbenzenesulfonyl-substituted) or S3 (4-chlorobenzenesulfonyl-substituted) which are terminal compounds incapable of further substitution at the piperazine nitrogen [2]. In the doxazosin synthesis pathway, compound 3 reacts with 2-chloro-6,7-dimethoxyquinazolin-4-amine to form doxazosin — a direct amination that is structurally impossible when the piperazine is already substituted [3].

Chemical biology Structure-activity relationship Diversity-oriented synthesis

Evidence-Backed Application Scenarios


CNS-Penetrant AChE Inhibitor Lead Optimization

Medicinal chemistry programs targeting Alzheimer's disease AChE with a requirement for blood-brain barrier penetration can utilize the free base as a privileged starting scaffold. The TPSA of 50.8 Ų — the lowest among all benzodioxane-piperazine derivatives tested and comparable to donepezil (38.8 Ų) — supports predicted CNS permeability [1]. Its exclusive binding to the peripheral anionic site (2 H-bonds: TYR337 and ARG296) positions it as a PAS-selective inhibitor for amyloid-beta aggregation studies, functionally distinct from dual-site derivatives S1/S3 [1]. The unsubstituted piperazine nitrogen permits iterative derivatization to optimize potency while monitoring TPSA retention.

Doxazosin ANDA Impurity Profiling and QC Validation

Pharmaceutical QC laboratories supporting doxazosin mesylate ANDA submissions require EP Impurity B as a certified reference standard for HPLC method validation. The compound is chromatographically resolved from co-occurring impurities including EP Impurity C (dimer, CAS 617677-53-9), D (RRT ≈0.5), F (RRT ≈0.7), and G (RRT ≈0.2) under BP 2025 conditions [2][3]. Vendors supply this compound with full CoA documentation (HPLC ≥98.0 area%, IR spectrum concordance, NMR structural assignment) meeting ICH Q3A/Q3B impurity qualification thresholds [4]. This traceable, characterized standard is a regulatory necessity — an uncharacterized benzodioxane-piperazine cannot substitute in a regulatory filing.

Diversity-Oriented Synthesis of Antimicrobial Libraries

The free secondary amine of the piperazine moiety serves as a synthetic handle for generating structurally diverse compound libraries. Mallesha & Mohana (2011) demonstrated efficient conversion of compound 3 (CAS 70918-00-2) to 13 novel sulfonamide (6a–h) and amide (7a–e) derivatives via nucleophilic substitution with sulfonyl and acid chlorides [5]. The trifluoromethyl-substituted derivative 6b showed significant antimicrobial activity, and the methoxybenzoyl derivative 7a exhibited moderate antioxidant activity in the DPPH assay [5]. This derivatization capacity is architecturally impossible with pre-substituted analogs S1–S7, making the free base the required procurement choice for any SAR-by-catalog or diversity-oriented synthesis campaign.

Enantioselective α₁-Adrenoceptor Pharmacology

Investigators studying stereospecific interactions at the α₁-adrenoceptor can procure the individual (R)-enantiomer (CAS 860173-98-4) or (S)-enantiomer (CAS 401941-54-6) of the target compound, both of which are commercially available with NLT 98% purity . The demonstrated chiral resolution of the precursor 1,4-benzodioxane-2-carboxylic acid [6] underpins the configurational integrity of these enantiomers. This stereochemical availability is not replicated for most doxazosin impurities or benzodioxane-piperazine positional isomers, enabling head-to-head enantiomer pharmacology studies that inform stereospecific drug design.

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